Benzene-1,4-diamine;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione
Overview
Description
Poly[N,N’-(1,4-phenylene)-3,3’,4,4’-benzophenonetetracarboxylic imide/amic acid], powder, is a high-performance polymer known for its excellent thermal stability, mechanical strength, and chemical resistance. This compound is widely used in various industrial applications, including electronics, aerospace, and automotive industries, due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Poly[N,N’-(1,4-phenylene)-3,3’,4,4’-benzophenonetetracarboxylic imide/amic acid] typically involves a two-step process. The first step is the formation of the polyamic acid precursor, which is achieved by reacting an aromatic dianhydride with an aromatic diamine in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). The reaction is carried out at room temperature under an inert atmosphere to prevent moisture from interfering with the reaction.
The second step involves the thermal or chemical imidization of the polyamic acid to form the polyimide. Thermal imidization is usually performed by heating the polyamic acid at temperatures ranging from 150°C to 400°C, while chemical imidization can be achieved using dehydrating agents such as acetic anhydride and pyridine .
Industrial Production Methods
Industrial production of Poly[N,N’-(1,4-phenylene)-3,3’,4,4’-benzophenonetetracarboxylic imide/amic acid] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The polyamic acid is typically synthesized in large batches and then subjected to thermal imidization in industrial ovens or continuous belt furnaces .
Chemical Reactions Analysis
Types of Reactions
Poly[N,N’-(1,4-phenylene)-3,3’,4,4’-benzophenonetetracarboxylic imide/amic acid] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced forms of the polymer.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of polyimide derivatives with additional oxygen-containing functional groups, while reduction can produce polyimides with reduced aromatic rings .
Scientific Research Applications
Poly[N,N’-(1,4-phenylene)-3,3’,4,4’-benzophenonetetracarboxylic imide/amic acid] has a wide range of scientific research applications, including:
Chemistry: Used as a high-performance material in the synthesis of advanced composites and nanomaterials.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Investigated for its potential use in drug delivery systems and tissue engineering.
Industry: Utilized in the production of high-temperature-resistant coatings, adhesives, and films for electronic and aerospace applications
Mechanism of Action
The mechanism of action of Poly[N,N’-(1,4-phenylene)-3,3’,4,4’-benzophenonetetracarboxylic imide/amic acid] involves its ability to form stable, high-strength bonds due to the presence of imide and amic acid groups. These groups contribute to the polymer’s thermal stability and resistance to chemical degradation. The molecular targets and pathways involved include the interaction of the polymer with various substrates, leading to the formation of strong adhesive bonds and protective coatings .
Comparison with Similar Compounds
Poly[N,N’-(1,4-phenylene)-3,3’,4,4’-benzophenonetetracarboxylic imide/amic acid] can be compared with other similar compounds such as:
Polyetherimide: Known for its high thermal stability and mechanical properties but with different solubility characteristics.
Polyimide: Similar in terms of thermal stability and mechanical strength but may differ in processing and application methods.
Poly(amic acid): A precursor to polyimides, with different chemical and physical properties before imidization
These comparisons highlight the unique properties of Poly[N,N’-(1,4-phenylene)-3,3’,4,4’-benzophenonetetracarboxylic imide/amic acid], such as its specific thermal and chemical stability, making it suitable for specialized applications in high-performance industries.
Properties
IUPAC Name |
benzene-1,4-diamine;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8N2O5.C6H8N2/c20-13(7-1-3-9-11(5-7)16(23)18-14(9)21)8-2-4-10-12(6-8)17(24)19-15(10)22;7-5-1-2-6(8)4-3-5/h1-6H,(H,18,21,23)(H,19,22,24);1-4H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNZEEXQGDXJQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N.C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)NC4=O)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669534 | |
Record name | 5,5'-Carbonyldi(1H-isoindole-1,3(2H)-dione)--benzene-1,4-diamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40669534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26023-21-2 | |
Record name | 5,5'-Carbonyldi(1H-isoindole-1,3(2H)-dione)--benzene-1,4-diamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40669534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Poly[N,N'-(1,4-phenylene)-3,3',4,4'-benzophenonetetracarboxylic imide/amic acid] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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